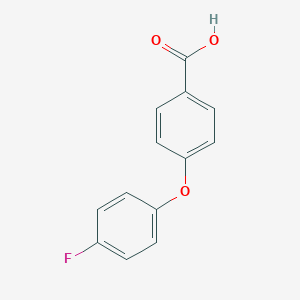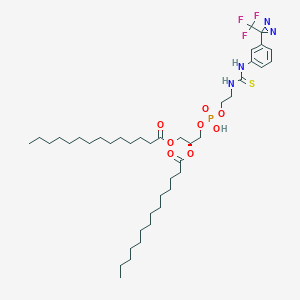
N'-(1,2-Dimyristoyl-sn-glycero-3-phosphoethyl)-N-(3-(3-trifluoromethyl)diazirine)phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-Dimyristoyl-sn-glycero-3-phosphoethyl)-N-(3-(3-trifluoromethyl)diazirine)phenylthiourea, commonly known as DMTMM, is a chemical compound used in various scientific research applications. It is a highly reactive coupling reagent that is used in peptide synthesis, nucleic acid synthesis, and other biochemical reactions.
Mécanisme D'action
DMTMM activates carboxylic acids by forming an active ester intermediate. The active ester intermediate then reacts with the amino group of the incoming amino acid to form a peptide bond. The reaction is highly efficient and produces a high yield of the desired product.
Biochemical and Physiological Effects
DMTMM has no known biochemical or physiological effects. It is used solely for scientific research purposes and is not intended for human or animal consumption.
Avantages Et Limitations Des Expériences En Laboratoire
DMTMM has several advantages for lab experiments. It is highly efficient and produces high yields of the desired product. It is also easy to use and does not require special handling or storage conditions. However, DMTMM has some limitations. It is highly reactive and can react with other compounds in the reaction mixture, leading to unwanted side reactions. It is also expensive and may not be suitable for large-scale synthesis.
Orientations Futures
There are several future directions for the use of DMTMM in scientific research. One area of interest is the synthesis of modified peptides and nucleic acids. DMTMM can be used to activate modified carboxylic acids for the synthesis of modified peptides and nucleic acids. Another area of interest is the development of new coupling reagents that are more efficient and produce higher yields of the desired product. Finally, the use of DMTMM in the synthesis of complex molecules such as natural products and pharmaceuticals is an area of active research.
Méthodes De Synthèse
DMTMM is synthesized from 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine, 3-(3-trifluoromethyl)diazirine, and phenyl isothiocyanate. The reaction is carried out in the presence of a base catalyst such as triethylamine or N,N-diisopropylethylamine. The resulting product is purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
DMTMM is widely used in scientific research for the synthesis of peptides, nucleic acids, and other biochemical reactions. It is a highly reactive coupling reagent that is used to activate carboxylic acids for peptide bond formation. It is also used to activate nucleotides for nucleic acid synthesis. DMTMM is highly efficient and produces high yields of the desired product.
Propriétés
Numéro CAS |
137043-97-1 |
|---|---|
Formule moléculaire |
C42H70F3N4O8PS |
Poids moléculaire |
879.1 g/mol |
Nom IUPAC |
[(2R)-3-[hydroxy-[2-[[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]carbamothioylamino]ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C42H70F3N4O8PS/c1-3-5-7-9-11-13-15-17-19-21-23-28-38(50)54-33-37(57-39(51)29-24-22-20-18-16-14-12-10-8-6-4-2)34-56-58(52,53)55-31-30-46-40(59)47-36-27-25-26-35(32-36)41(48-49-41)42(43,44)45/h25-27,32,37H,3-24,28-31,33-34H2,1-2H3,(H,52,53)(H2,46,47,59)/t37-/m1/s1 |
Clé InChI |
AFJGDBXIBOKHSG-DIPNUNPCSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=S)NC1=CC=CC(=C1)C2(N=N2)C(F)(F)F)OC(=O)CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=S)NC1=CC=CC(=C1)C2(N=N2)C(F)(F)F)OC(=O)CCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=S)NC1=CC=CC(=C1)C2(N=N2)C(F)(F)F)OC(=O)CCCCCCCCCCCCC |
Autres numéros CAS |
137043-97-1 |
Synonymes |
C14-PED N'-(1,2-dimyristoyl-sn-glycero-3-phosphoethyl)-N-(3-(3-trifluoromethyl)diazirine)phenylthiourea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





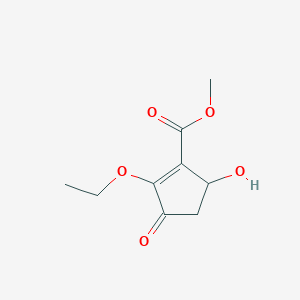
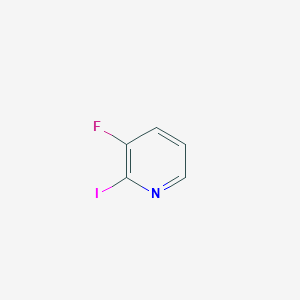
![(8R,9S,10R,13S,14S,17S)-17-acetyl-15-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B136647.png)
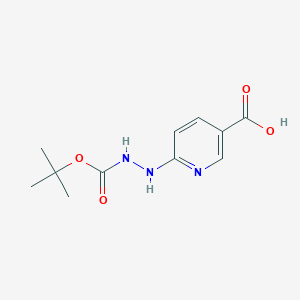

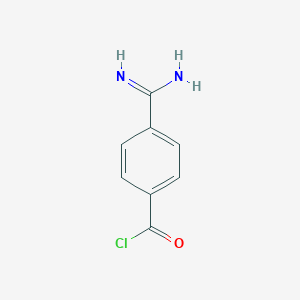
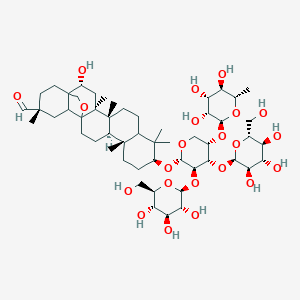

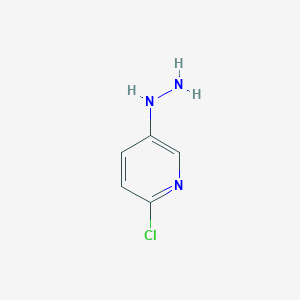
![N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide](/img/structure/B136668.png)
